Cas no 779352-04-4 (7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

779352-04-4 structure
商品名:7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
CAS番号:779352-04-4
MF:C8H4F3N3O2
メガワット:231.131471633911
MDL:MFCD22575137
CID:2153613
PubChem ID:12158110
7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol
- 7-(Trifluoromethyl)pyrido-[2,3-d]pyrimidine-2,4-diol
- 7-(trifluoromethyl)-1H,2H,3H,4H-pyrido(2,3-d)pyrimidine-2,4-dione
- 7-(trifluoromethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- SCHEMBL2248213
- 779352-04-4
- Z320949680
- 868-950-6
- DB-350679
- 7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- G21519
- EN300-31276
- 7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
-
- MDL: MFCD22575137
- インチ: InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5(12-4)13-7(16)14-6(3)15/h1-2H,(H2,12,13,14,15,16)
- InChIKey: CFHGKXKFXKJQSH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 231.02556087Da
- どういたいしつりょう: 231.02556087Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T900650-50mg |
7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 50mg |
$ 70.00 | 2022-06-02 | ||
| Enamine | EN300-31276-0.25g |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Matrix Scientific | 143480-25g |
7-(Trifluoromethyl)pyrido-[2,3-d]pyrimidine-2,4-diol, 95% |
779352-04-4 | 95% | 25g |
$5828.00 | 2023-09-07 | |
| Enamine | EN300-31276-0.5g |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Chemenu | CM420038-1g |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95%+ | 1g |
$403 | 2024-07-23 | |
| Enamine | EN300-31276-5g |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95% | 5g |
$908.0 | 2023-09-05 | |
| 1PlusChem | 1P01EIVZ-500mg |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95% | 500mg |
$322.00 | 2024-04-21 | |
| Aaron | AR01EJ4B-50mg |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95% | 50mg |
$98.00 | 2025-02-10 | |
| 1PlusChem | 1P01EIVZ-100mg |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95% | 100mg |
$160.00 | 2024-04-21 | |
| 1PlusChem | 1P01EIVZ-1g |
7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
779352-04-4 | 95% | 1g |
$450.00 | 2024-04-21 |
7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
779352-04-4 (7-(Trifluoromethyl)-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
